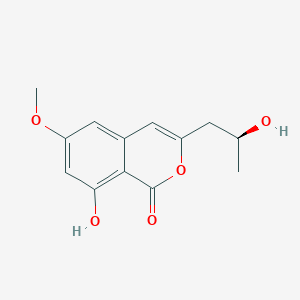

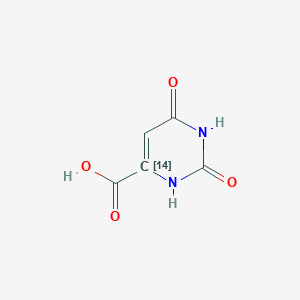

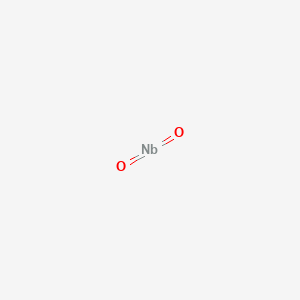

![molecular formula C28H42O6 B088576 [(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate CAS No. 14259-53-1](/img/structure/B88576.png)

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate, also known as 4′,5,7-trihydroxyflavone, is a naturally occurring flavone found in many plants. It belongs to the flavonoid class of compounds and is known for its yellow crystalline appearance. This compound is abundant in various fruits, vegetables, and herbs, including parsley, celery, and chamomile tea .

Preparation Methods

Synthetic Routes and Reaction Conditions: [(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate can be synthesized through various methods. One common approach involves the use of the liquid antisolvent precipitation technique. This method effectively improves the solubility and bioavailability of this compound by creating nanoparticles. The process involves using surfactants like tween 80 and controlling parameters such as stirring speed, temperature, and dropping speed .

Industrial Production Methods: In industrial settings, this compound is often produced using green and efficient strategies. One such method involves the use of polyethylene glycol (PEG) 400 as an antisolvent. This approach enhances the solubility and bioavailability of this compound, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: [(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the methylation of this compound, which enhances its stability and bioavailability .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methyltransferases for methylation and various solvents for precipitation. Conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions involving this compound include acacetin, which is produced through methylation. This product exhibits improved absorption and bioavailability compared to this compound .

Scientific Research Applications

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying flavonoid chemistry. In biology and medicine, this compound is known for its antioxidant, anti-inflammatory, and anticancer properties. It has been shown to modulate key signaling pathways involved in cancer cell proliferation, invasion, and metastasis . Additionally, this compound is used in the development of nanomaterial-based drug delivery systems to enhance its therapeutic potential .

Mechanism of Action

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate exerts its effects through various molecular mechanisms. It modulates key signaling pathways such as JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin. These pathways are involved in processes like cell proliferation, apoptosis, and inflammation . This compound also interacts with microRNAs to regulate gene expression and cellular processes .

Comparison with Similar Compounds

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate is often compared with other flavonoids such as quercetin, luteolin, myricetin, and kaempferol. While all these compounds share similar antioxidant and anti-inflammatory properties, this compound is unique in its ability to modulate multiple signaling pathways and its potential for use in cancer therapy . Additionally, this compound has shown better bioavailability and stability compared to some of its counterparts .

List of Similar Compounds:- Quercetin

- Luteolin

- Myricetin

- Kaempferol

Properties

CAS No. |

14259-53-1 |

|---|---|

Molecular Formula |

C28H42O6 |

Molecular Weight |

474.6 g/mol |

IUPAC Name |

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate |

InChI |

InChI=1S/C28H42O6/c1-16(2)11-24(31)34-22-14-28(32)21-6-5-18-13-19(29)7-9-26(18,3)20(21)8-10-27(28,4)25(22)17-12-23(30)33-15-17/h12,16,18-22,25,29,32H,5-11,13-15H2,1-4H3/t18-,19+,20+,21-,22+,25+,26+,27-,28+/m1/s1 |

InChI Key |

GVQQCRZMVMBKCE-KHURIGRTSA-N |

SMILES |

CC(C)CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=CC(=O)OC5)C)C)O)O |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1C[C@@]2([C@@H]3CC[C@@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C5=CC(=O)OC5)C)C)O)O |

Canonical SMILES |

CC(C)CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=CC(=O)OC5)C)C)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

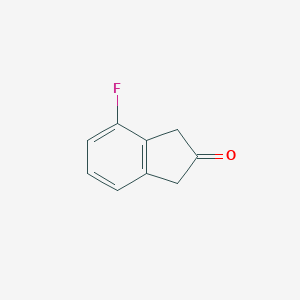

![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)

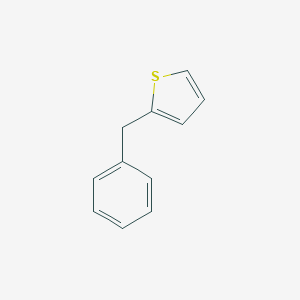

![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)

![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)